molecular formula C16H21ClIN3O4S B608373 K-Ras(G12C) inhibitor 9 CAS No. 1469337-91-4

K-Ras(G12C) inhibitor 9

カタログ番号 B608373
CAS番号: 1469337-91-4
分子量: 513.7755
InChIキー: ZGUSBCDCZNBNQT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

K-Ras(G12C) inhibitor 9 is an allosteric inhibitor of oncogenic K-Ras(G12C) . It belongs to a series of small molecules that irreversibly bind to a common oncogenic mutant K-Ras(G12C) and block K-Ras(G12C) interactions . Some of these molecules decrease viability and increase apoptosis of G12C-containing cancer cell lines .


Chemical Reactions Analysis

K-Ras(G12C) inhibitor 9 is known to bind irreversibly to the mutant cysteine residue in oncogenic KRAS G12C . This mechanism of action surmounts the pharmacological problem of attempting to competitively inhibit GTP/GDP binding which occurs with picomolar affinities at RAS proteins .

科学的研究の応用

Oncology (Cancer Research)

  • K-Ras(G12C) inhibitor 9 is used in the field of oncology, particularly in the study of cancers driven by mutations in the KRAS gene .
  • The inhibitor is designed to bind specifically to the KRAS-G12C mutant protein, which is present in roughly 10–20% of Ras-driven cancers and in an estimated 50% of Ras-mutated lung adenocarcinomas .
  • The inhibitor is used in vitro and competes with GTP and GDP for binding to the oncogenic K-Ras(G12C) mutant, blocking the association of B-Raf and C-Raf with K-Ras(G12C) .
  • The results of using K-Ras(G12C) inhibitor 9 have been promising, with clinical trials showing improvements in the treatment of cancers with KRAS-G12C mutations . However, resistance to the therapy is a major challenge, with many patients not responding due to intrinsic or acquired resistance caused by cellular, molecular, and genetic mechanisms .

Immunotherapy

  • K-Ras(G12C) inhibitors can lead to the presentation of drug-modified neoantigens by class I MHC . A bispecific T cell engager that recognizes these neoantigens elicits a cytotoxic T cell response against KRAS G12C cells, including those resistant to direct KRAS G12C inhibition . This application is significant in the field of immunotherapy, where the body’s immune system is used to fight cancer.

Development of New Therapeutics

  • Scientists are developing a new class of KRAS-targeting therapeutics following the first two approved drugs in 2021 and 2022 . The potential sales with these drugs are a big driver of development for companies, considering Krazati and Lumakras are forecast to reach combined sales of up to $3 billion in 2029 .

Xenograft Models

  • Both RMC-6236 and RMC-6291 have demonstrated to effectively suppress RAS pathway activation in vivo, leading to durable tumor regression in cell line derived and patient derived xenograft models of KRAS-driven tumors . This application is significant in the field of preclinical cancer research, where xenograft models are used to study the behavior of cancer cells in a living organism.

Precision Medicine

  • Identifying specific types of KRAS mutations in combination with other gene mutations may provide information about disease aggressiveness or drug sensitivity . This is significant in the field of precision medicine or personalized care .

Metabolic Studies

  • Oncogenic KRAS promotes the upregulation of the glucose transporter GLUT1, which enhances the uptake of glucose by cancer cells, in addition to other glycolytic enzymes such as HK1, HK2, and LDHA . This application is significant in the field of cancer metabolism, where the metabolic pathways of cancer cells are studied.

Safety And Hazards

The safety data sheet for K-Ras(G12C) inhibitor 9 indicates that it is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It also indicates a possible risk of impaired fertility and harm to an unborn child .

特性

IUPAC Name

N-[1-[2-(4-chloro-5-iodo-2-methoxyanilino)acetyl]piperidin-4-yl]ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClIN3O4S/c1-3-26(23,24)20-11-4-6-21(7-5-11)16(22)10-19-14-9-13(18)12(17)8-15(14)25-2/h3,8-9,11,19-20H,1,4-7,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUSBCDCZNBNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NCC(=O)N2CCC(CC2)NS(=O)(=O)C=C)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClIN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

K-Ras(G12C) inhibitor 9

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。